

Acenaphthenequinone: A Comprehensive Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: *Acenaphthenequinone*

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Introduction

Acenaphthenequinone, a polycyclic aromatic dione, serves as a crucial building block in the synthesis of various dyes, pharmaceuticals, and materials. Its unique electronic and structural characteristics make it a compound of significant interest in diverse fields of chemical research and development. This in-depth technical guide provides a comprehensive overview of the core physical properties of **acenaphthenequinone**, presenting quantitative data in structured tables, detailing experimental protocols for key measurements, and visualizing experimental workflows.

Core Physical Properties

The fundamental physical characteristics of **acenaphthenequinone** are summarized below, providing a ready reference for researchers.

General and Thermodynamic Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₆ O ₂	[1][2]
Molecular Weight	182.17 g/mol	[1]
Appearance	Yellow to orange-yellow needles or powder	[1][3]
Melting Point	273-274 °C	[4]
Boiling Point	Decomposes before boiling at atmospheric pressure	[3]
Density	1.48 g/cm ³ (measured); 1.49 g/cm ³ (calculated)	[4]

Solubility Profile

Acenaphthenequinone is generally insoluble in water but exhibits solubility in various organic solvents, particularly upon heating.

Solvent	Solubility	Source(s)
Water	Insoluble	[2]
Acetic Acid	Slightly soluble	[1]
Alcohol (Ethanol)	Soluble	[3]
Benzene (hot)	Soluble	[3]
Toluene (hot)	Soluble	[3]
Petroleum Ether (hot)	Slightly soluble	[1]

Crystal Structure and Crystallographic Data

Acenaphthenequinone crystallizes in the orthorhombic system, and its structure has been elucidated by X-ray diffraction.

Crystallographic Parameter	Value	Source(s)
Crystal System	Orthorhombic	[4]
Space Group	P2 ₁ 2 ₁ 2 ₁	[4]
Unit Cell Dimensions	a = 7.81 Å, b = 27.0 Å, c = 3.851 Å	[4]
Molecules per Unit Cell (Z)	4	[4]
Volume of Unit Cell	812 Å ³	[4]

Spectral Data

Spectroscopic analysis provides critical insights into the molecular structure and electronic properties of **acenaphthenequinone**.

Spectroscopic Technique	Key Data and Observations	Source(s)
UV-Visible Spectroscopy	The UV-Vis spectrum is characterized by absorption bands corresponding to π - π^* and n - π^* electronic transitions within the aromatic and dione systems.	[5]
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic strong absorption bands for the carbonyl (C=O) stretching vibrations of the quinone moiety.	[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon environments within the acenaphthenequinone molecule.	[6][7]

Experimental Protocols

This section details the methodologies for the determination of key physical properties of **acenaphthenequinone**, with a specific focus on the experimental protocol for its crystal structure determination.

Determination of Crystal Structure by X-ray Diffraction

The following protocol is based on the work of T. C. W. Mak and J. Trotter in their 1963 paper, "The crystal structure of **acenaphthenequinone**".[4]

1. Sample Preparation:

- A crystalline sample of **acenaphthenequinone**, consisting of orange-yellow needles elongated along the c-axis with a well-developed (010) face, is selected.

2. Data Collection:

- The crystal is mounted about its c-axis.
- Weissenberg and precession photographs are taken to determine the unit cell dimensions and space group.
- For intensity measurements, the $hk0$ reflections are recorded on multiple-film Weissenberg photographs using $\text{Cu K}\alpha$ radiation.
- The intensities are estimated visually by comparison with a calibrated set of intensity spots.
- Lorentz and polarization factors are applied to the intensity data. No absorption corrections are made.

3. Density Measurement:

- The density of the crystals is determined by the flotation method in an aqueous solution of potassium iodide.

4. Structure Determination and Refinement:

- The structure is solved by two-dimensional Fourier methods.
- Initial coordinates for the carbon and oxygen atoms are derived from sharpened Patterson projections.
- The structure is refined by successive Fourier and difference Fourier syntheses.
- Anisotropic temperature parameters are introduced for the carbon and oxygen atoms.
- The refinement process is continued until the discrepancy index (R-factor) converges to a minimum value.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of **acenaphthenequinone**.



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Caption: Workflow for the determination of the crystal structure of **acenaphthenequinone**.

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